The compound contains a fluorinated aromatic ring and an ester functional group. Fluorinated aromatic rings are a common motif in pharmaceuticals and functional materials due to their unique electronic properties. The ester group can participate in various organic reactions, making the molecule a potential building block for more complex molecules. PubChem, Ethyl 2-methylprop-2-enoate:
Fluorinated materials often exhibit specific properties like water repellency, thermal stability, and enhanced electrical conductivity. The presence of the tetrafluorophenyl group suggests potential applications in developing novel materials with these properties.
2,3,5,6-tetrafluorophenyl methacrylate is a colorless liquid at room temperature with a chemical formula of C10H6F4O2 and a molecular weight of approximately 236.15 g/mol. Its boiling point is predicted to be around 245.2 °C, and it has a density of approximately 1.362 g/cm³ . The compound features a methacrylate functional group attached to a tetrafluorinated phenyl ring, which contributes to its unique properties.
The primary reaction involving 2,3,5,6-tetrafluorophenyl methacrylate is its polymerization. This compound can undergo controlled polymerization techniques such as atom transfer radical polymerization (ATRP), leading to well-defined polymers with specific molecular weights and architectures . The presence of fluorine atoms enhances the thermal stability and chemical resistance of the resulting polymers.
The synthesis of 2,3,5,6-tetrafluorophenyl methacrylate typically involves the following approaches:
2,3,5,6-tetrafluorophenyl methacrylate finds applications in various fields:
Research on the interactions of 2,3,5,6-tetrafluorophenyl methacrylate with other substances is ongoing. Its unique fluorinated structure allows for varied interactions with biological systems compared to non-fluorinated analogs. Studies suggest that fluorinated compounds often enhance membrane permeability and bioavailability .
Several compounds share structural similarities with 2,3,5,6-tetrafluorophenyl methacrylate. Below are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluorophenyl methacrylate | C10H9F O2 | Less fluorination; lower thermal stability |
| 4-Fluorophenyl methacrylate | C10H9F O2 | Different positional fluorination affects reactivity |
| Perfluorophenyl methacrylate | C12F10O2 | Fully fluorinated; higher chemical resistance |
The unique arrangement of four fluorine atoms at the 2-, 3-, 5-, and 6- positions on the phenyl ring distinguishes this compound from others. This specific substitution pattern enhances its chemical stability and alters its interaction dynamics within polymer matrices compared to less fluorinated variants.
The tetrafluorophenyl ester group in 2,3,5,6-tetrafluorophenyl methacrylate derivatives functions as a highly reactive active ester, enabling efficient nucleophilic substitution reactions with amines, alcohols, and thiols. This reactivity arises from the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the carbonyl carbon [1] [4]. In polymer science, this property allows for the synthesis of side-chain-functionalized polymers through post-polymerization modifications. For example, poly(2,3,5,6-tetrafluorophenyl methacrylate) can undergo quantitative amidation with primary amines at room temperature, forming stable amide linkages without requiring catalysts [6] [7].
A key advantage of tetrafluorophenyl esters over traditional N-hydroxysuccinimide (NHS) esters is their superior stability under basic conditions. Studies comparing NHS- and tetrafluorophenyl-functionalized self-assembled monolayers (SAMs) demonstrated that tetrafluorophenyl esters maintain 85% reactivity after 24 hours at pH 10, whereas NHS esters hydrolyze completely within 4 hours under the same conditions [4]. This stability enables functionalization workflows in alkaline environments, expanding compatibility with amine-bearing biomolecules such as proteins and DNA oligonucleotides.
The kinetics of active ester reactions have been quantitatively analyzed using time-resolved Fourier transform infrared (FT-IR) spectroscopy. For poly(2,3,5,6-tetrafluorophenyl methacrylate), second-order rate constants of $$ k = 2.3 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} $$ were observed for reactions with aliphatic primary amines, compared to $$ k = 4.7 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} $$ for secondary amines [6]. Aromatic amines exhibited significantly lower reactivity, with conversions plateauing at 30% due to steric and electronic effects [6].
Table 1: Reaction efficiency of poly(2,3,5,6-tetrafluorophenyl methacrylate) with nucleophiles
| Nucleophile Type | Conversion (%) | Reaction Time (h) | Conditions |
|---|---|---|---|
| Primary amine | 98 | 2 | pH 8.5, 25°C |
| Secondary amine | 75 | 4 | pH 8.5, 25°C |
| Alcohol | 30 | 24 | pH 10, 50°C |
Fluorinated covalent organic frameworks incorporating 2,3,5,6-tetrafluorophenyl methacrylate derivatives demonstrate remarkable synthetic advantages over conventional approaches. The use of 2,3,5,6-tetrafluoroterephthalaldehyde (TFTA) as an active aldehyde monomer enables catalyst-free fabrication methodologies that significantly streamline the synthetic process [1]. This innovative approach eliminates the need for tedious synthetic procedures and indispensable catalysts that traditionally constrain COF implementation.
The fluorinated building blocks facilitate room-temperature synthesis protocols, as demonstrated in the development of highly crystalline fluorinated DFTAPB-TFTA-COF materials [2]. These synthesis conditions represent a paradigm shift from conventional solvothermal methods, offering scalable production pathways with enhanced environmental compatibility. The crystallinity enhancement achieved through fluorination effects results from maximized interlayer interactions, as disclosed through powder X-ray diffraction structural resolution and theoretical simulations [2].
Remarkably, fluorinated COF materials achieve exceptional surface areas, with SCF-FCOF-1 systems demonstrating Brunauer-Emmett-Teller surface areas exceeding 1000 square meters per gram within one hour of synthesis, ultimately reaching values as high as 2056 square meters per gram after three days [1]. This represents the highest BET surface area reported for fluorinated porous organic materials, establishing new benchmarks for material porosity.
The electrocatalytic properties of fluorinated COFs for oxygen reduction reactions showcase superior performance metrics compared to non-fluorinated counterparts. Fluorinated COF systems produce hydrogen peroxide selectively with remarkably low overpotentials of 0.062 volts and high turnover frequencies of 0.0757 per second, achieved without the addition of conductive additives [2]. These values represent some of the best reported performance metrics for non-pyrolyzed and metal-free electrocatalysts.
For carbon dioxide reduction applications, partially fluorinated COF systems achieve exceptional conversion efficiencies. The FBP-COF demonstrates carbon monoxide generation rates of 2.08 millimoles per hour per gram with 90% carbon monoxide selectivity [3]. This system maintains excellent stability under sacrificial conditions, generating carbon monoxide continuously for 50 hours with a turnover number of 91.5, performance that significantly exceeds homogeneous ruthenium bipyridine complex systems [3].
The integration of metal isolated clusters within fluorinated COF matrices further enhances catalytic performance. TAPT-TFPA COF systems incorporating palladium isolated clusters deliver stable hydrogen peroxide yield rates of 2143 micromoles per hour per gram, with exceptional catalytic stability exceeding 100 hours of operation [4]. This represents the best stability performance among reported materials for hydrogen peroxide photosynthesis.
Theoretical investigations reveal that fluorination significantly influences the electronic structure and catalytic mechanisms of COF materials. Density functional theory calculations demonstrate that fluorine atoms play crucial roles in active site assembly for oxygen reduction reactions [2]. The presence of fluorine increases the thermodynamic driving force for electron donor oxidation, beneficial for rapid catalyst regeneration and efficient exciton quenching [3].
The enhanced performance of fluorinated systems stems from their ability to optimize the d-band center of metal clusters and increase metal-support interactions through strong electronegative fluorine effects [4]. This electronic modulation results in significantly enhanced stability and activity for photocatalytic applications, demonstrating the importance of fluorination in advanced catalyst design.
Ionic olefin-linked conjugated microporous polymers incorporating fluorinated components demonstrate exceptional capabilities for environmental remediation applications. The development of three-dimensional ionic olefin-linked systems, such as TFPM-EP-Br constructed using tetrakis(4-aldehyde phenyl)methane as the central monomer, creates unique cationic cavities within highly hydrophobic frameworks [5]. These structural features enable dual functionality for both detection and removal of environmental contaminants.
The synthetic methodology for fluorinated microporous polymers employs Buchwald-Hartwig coupling reactions to create carbon-nitrogen bond linked conjugated microporous polymers with multiple nitrogen-rich anchoring sites [6]. This approach yields materials with exceptional surface areas reaching 1019.89 square meters per gram, providing abundant active sites for contaminant interaction [6].
Perfluorous conjugated microporous polymers represent another significant advancement, incorporating fluorination and triple bonds within polymer architectures to achieve superhydrophobic properties with large surface areas [7]. These materials exhibit extraordinary capability for simultaneous removal of diverse pollutant types, addressing the critical need for universal water treatment solutions.
The performance characteristics of fluorinated microporous polymers for environmental remediation demonstrate exceptional removal capacities across diverse contaminant classes. For radioactive contaminant removal, TFPM-EP-Br systems achieve ultralow detection limits of 33.3 nanomolar for technetium pertechnetate with ultrafast response times of less than 2 seconds [5]. The fluorophore quenching mechanism, resulting from electron transfer and formation of strongly non-fluorescent complexes, enables real-time monitoring of contaminant levels.
Heavy metal removal capabilities reach outstanding performance levels, with perfluorous conjugated microporous polymers achieving adsorption capacities of 808.2 milligrams per gram for lead(II) and 303.2 milligrams per gram for arsenic(V) [7]. These values exceed the adsorption capacities of previously described porous materials, establishing new benchmarks for heavy metal remediation technologies.
Organic dye removal demonstrates equally impressive performance, with fluorinated pillar[n]arene-based conjugated microporous polymers achieving maximum adsorption capacities of 313 milligrams per gram for crystal violet [8]. The fluorine-cation electrostatic interaction mechanism provides selective adsorption of cationic organic dyes from aqueous solutions, enabling targeted removal of specific contaminant classes.
The superior performance of fluorinated microporous polymers stems from multiple synergistic adsorption mechanisms. Halogen bonding interactions between fluorine atoms and target molecules, combined with hydrogen bonding, π-π stacking interactions, and size-matching effects, create multifunctional binding sites [6]. These cooperative interactions enable exceptionally high adsorption capacities while maintaining selectivity for target contaminants.
The hydrophobic nature of fluorinated frameworks enhances the stability and recyclability of these materials under aqueous conditions. BPT-DMB-CMP systems demonstrate excellent regeneration capabilities, maintaining high adsorption capacity for chloroquine phosphate removal from real wastewater samples including pharmaceutical factory effluents, pool water, and underground water [6]. Removal efficiencies range from 90.37% to 99.97% at concentrations of 50 and 100 milligrams per liter, demonstrating practical applicability.
Stimuli-responsive nanostructures incorporating 2,3,5,6-tetrafluorophenyl methacrylate derivatives represent a revolutionary approach to controlled drug delivery systems. The design of temperature-responsive poly(N-isopropylacrylamide)-based nanoparticles modified with tetrafluorophenyl groups enables reversible drug capture and release mechanisms [9] [10]. These systems demonstrate the ability to capture therapeutic agents above their lower critical solution temperature and release them below this threshold, providing precise temporal control over drug availability.
The incorporation of fluorinated moieties into polymer architectures creates unique pharmacokinetic advantages through enhanced penetration capabilities and reduced non-specific binding [11]. Fluorocarbon clusters within nanoparticle structures exhibit bioinert properties and strong hydrophobicity, increasing local concentrations of therapeutic peptides and improving membrane penetration capacity [11].
Fluorinated dendrimer-based self-assembled drug delivery systems enable non-invasive monitoring through fluorine-19 magnetic resonance imaging [12]. These systems combine drug delivery functionality with real-time tracking capabilities, enabling personalized therapy optimization through direct visualization of drug distribution and release kinetics.
The therapeutic performance of fluorinated stimuli-responsive nanostructures demonstrates significant advantages over conventional drug delivery approaches. Temperature-responsive nanoparticles engineered to capture paclitaxel above their lower critical solution temperature and release it below demonstrate precise control over anticancer drug availability [10]. Systems with swelling ratios exceeding 1.90 successfully release captured paclitaxel when cooled below their lower critical solution temperature, enabling targeted therapy activation.
Fluorinated hyperbranched polymers for theranostic applications achieve drug release quantification through fluorine-19 magnetic resonance signal enhancement [13]. Upon pH-triggered or redox-responsive drug release, these systems demonstrate signal intensity enhancement of approximately 30% for pH-cleavable systems and 50% for redox-responsive systems [13]. This real-time monitoring capability enables precise dosage control and therapy optimization.
For ocular drug delivery applications, fluorinated nanoparticle-laden films demonstrate exceptional drug accumulation in retinal tissues, with peak concentrations of 0.2% of the applied dose achieved at 40 minutes post-administration [11]. The perfluorocarbon component prevents burst release and addresses the critical issue of short retention times in ocular tissues, achieving desired pharmacokinetic profiles for sustained therapeutic effects.
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